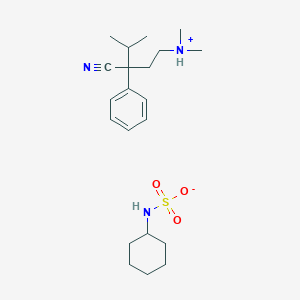
Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Butyronitrile Backbone: This can be achieved through the reaction of butyronitrile with dimethylamine under controlled conditions to introduce the dimethylamino group.
Introduction of the Isopropyl and Phenyl Groups: These groups can be added via Friedel-Crafts alkylation reactions, using appropriate alkylating agents and catalysts.
Cyclohexane Sulfamate Addition:
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfamate group.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and receptor binding due to its structural complexity.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate exerts its effects depends on its interaction with molecular targets. The dimethylamino group can interact with enzymes or receptors, while the nitrile and sulfamate groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyronitrile, 4-(dimethylamino)-: A simpler analog without the isopropyl, phenyl, and sulfamate groups.
Cyclohexane sulfamate: A compound with similar sulfamate functionality but lacking the butyronitrile backbone.
Phenylbutyronitrile: A compound with a similar phenyl and nitrile structure but without the dimethylamino and sulfamate groups.
Uniqueness
The uniqueness of Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate lies in its combination of multiple functional groups, which provides a diverse range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
100700-37-6 |
|---|---|
Molekularformel |
C21H35N3O3S |
Molekulargewicht |
409.6 g/mol |
IUPAC-Name |
cyclohexylsulfamic acid;2-[2-(dimethylamino)ethyl]-3-methyl-2-phenylbutanenitrile |
InChI |
InChI=1S/C15H22N2.C6H13NO3S/c1-13(2)15(12-16,10-11-17(3)4)14-8-6-5-7-9-14;8-11(9,10)7-6-4-2-1-3-5-6/h5-9,13H,10-11H2,1-4H3;6-7H,1-5H2,(H,8,9,10) |
InChI-Schlüssel |
TYHONNDWIFYQMB-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC[NH+](C)C)(C#N)C1=CC=CC=C1.C1CCC(CC1)NS(=O)(=O)[O-] |
Kanonische SMILES |
CC(C)C(CCN(C)C)(C#N)C1=CC=CC=C1.C1CCC(CC1)NS(=O)(=O)O |
Synonyme |
4-(Dimethylamino)-2-isopropyl-2-phenylvaleronitrile cyclamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















